molecular formula C8H12N2OS B2590414 4-(Oxolan-2-ylmethyl)-1,3-thiazol-2-amine CAS No. 1566423-11-7

4-(Oxolan-2-ylmethyl)-1,3-thiazol-2-amine

Cat. No.: B2590414
CAS No.: 1566423-11-7
M. Wt: 184.26
InChI Key: IPMCGEAIRCDEIM-UHFFFAOYSA-N
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Description

4-(Oxolan-2-ylmethyl)-1,3-thiazol-2-amine is a heterocyclic compound that features a thiazole ring and an oxolane (tetrahydrofuran) moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Oxolan-2-ylmethyl)-1,3-thiazol-2-amine typically involves the reaction of 2-aminothiazole with oxolane derivatives under specific conditions. One common method involves the use of oxolane-2-carbaldehyde as a starting material, which reacts with 2-aminothiazole in the presence of a suitable catalyst and solvent to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

4-(Oxolan-2-ylmethyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can yield thiazolidine derivatives.

    Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

4-(Oxolan-2-ylmethyl)-1,3-thiazol-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 4-(Oxolan-2-ylmethyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(Oxolan-2-ylmethoxy)pyridine: Another heterocyclic compound with an oxolane moiety.

    (Oxolan-2-ylmethyl)(propan-2-yl)amine: A related compound with a different amine substitution.

Uniqueness

4-(Oxolan-2-ylmethyl)-1,3-thiazol-2-amine is unique due to its specific combination of the thiazole ring and oxolane moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-(oxolan-2-ylmethyl)-1,3-thiazol-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2OS/c9-8-10-6(5-12-8)4-7-2-1-3-11-7/h5,7H,1-4H2,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPMCGEAIRCDEIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CC2=CSC(=N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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